Nisin from Lactococcus lactis
Beschreibung
Nisin is a post-translationally modified antimicrobial peptide classified as a lantibiotic, produced by strains of Lactococcus lactis subsp. lactis. It is composed of 34 amino acids, including unusual residues such as lanthionine and methyllanthionine, which form thioether bridges critical for its stability and activity . Nisin exhibits broad-spectrum activity against Gram-positive bacteria, including foodborne pathogens like Listeria monocytogenes and Staphylococcus aureus, by binding to lipid II (a bacterial cell wall precursor) and forming pores in bacterial membranes .
Nisin is the only bacteriocin approved as a food preservative (E234) by regulatory agencies such as the FDA and EFSA, with applications spanning dairy products, canned foods, and beverages . Its production is tightly regulated by the nis gene cluster (nisABTCIPRKFEG), which governs biosynthesis, post-translational modifications, and self-immunity . However, industrial-scale production faces challenges, including low yields due to pH sensitivity, nutrient limitations, and metabolic stress during fermentation .
Eigenschaften
IUPAC Name |
6-amino-2-[2-[[2-[[2-[[2-[[2-[[7-[[6-amino-2-[[2-[[4-amino-2-[[21-[[6-amino-2-[[3-[[15-[[(Z)-2-[(2-amino-3-methylpentanoyl)amino]but-2-enoyl]amino]-6,12-di(butan-2-yl)-9-methylidene-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-12-butan-2-yl-15,22-dimethyl-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C143H230N42O37S7/c1-24-67(9)103(148)133(211)162-82(29-6)118(196)172-92-58-225-59-93(174-139(217)107(70(12)27-4)178-115(193)74(16)158-136(214)105(68(10)25-2)180-130(92)208)131(209)184-112-79(21)229-61-94(160-102(190)56-152-132(210)98-40-36-46-185(98)142(112)220)126(204)164-84(38-31-34-44-145)120(198)182-109-76(18)226-60-95(161-101(189)55-151-117(195)85(41-47-223-22)166-137(215)106(69(11)26-3)177-114(192)72(14)156-100(188)54-153-134(109)212)127(205)169-90(51-99(147)187)123(201)165-86(42-48-224-23)119(197)163-83(37-30-33-43-144)121(199)183-110-77(19)228-63-97-128(206)168-88(49-80-52-149-64-154-80)122(200)173-96(62-227-78(20)111(141(219)175-97)181-116(194)75(17)159-140(110)218)129(207)171-91(57-186)125(203)179-108(71(13)28-5)138(216)170-89(50-81-53-150-65-155-81)124(202)176-104(66(7)8)135(213)157-73(15)113(191)167-87(143(221)222)39-32-35-45-146/h29,52-53,64-72,75-79,83-98,103-112,186H,15-16,24-28,30-51,54-63,144-146,148H2,1-14,17-23H3,(H2,147,187)(H,149,154)(H,150,155)(H,151,195)(H,152,210)(H,153,212)(H,156,188)(H,157,213)(H,158,214)(H,159,218)(H,160,190)(H,161,189)(H,162,211)(H,163,197)(H,164,204)(H,165,201)(H,166,215)(H,167,191)(H,168,206)(H,169,205)(H,170,216)(H,171,207)(H,172,196)(H,173,200)(H,174,217)(H,175,219)(H,176,202)(H,177,192)(H,178,193)(H,179,203)(H,180,208)(H,181,194)(H,182,198)(H,183,199)(H,184,209)(H,221,222)/b82-29- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSQDGQTENUVIE-INNOLEBESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSC(C(C(=O)NCC(=O)NC(C(=O)N1)C)NC(=O)C(CCCCN)NC(=O)C2CSC(C(C(=O)N3CCCC3C(=O)NCC(=O)N2)NC(=O)C4CSCC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)N4)C(C)CC)C(C)CC)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)CCSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSC(C(C(=O)NCC(=O)NC(C(=O)N1)C)NC(=O)C(CCCCN)NC(=O)C2CSC(C(C(=O)N3CCCC3C(=O)NCC(=O)N2)NC(=O)C4CSCC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)N4)C(C)CC)C(C)CC)NC(=O)/C(=C/C)/NC(=O)C(C(C)CC)N)C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)CCSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C143H230N42O37S7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3354.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Nutrient Composition and Batch Culture Systems
The production of nisin via batch fermentation relies heavily on media composition. A fractional factorial design study identified optimal concentrations of sucrose (12.5 g/L), asparagine (75 g/L), monobasic potassium phosphate (18.0 g/L), and Tween-80 (1.0 g/L) in MRS broth, achieving nisin activities of 1.8 × 10⁴ AU/mL. The carbon-to-nitrogen (C/N) and carbon-to-phosphorus (C/P) ratios were critical, with optimal proportions of 0.17 (C/N) and 0.69 (C/P) maximizing specific productivity to 6.0 mg/mg dry cell weight.
Table 1: Impact of Media Components on Nisin Yield
| Component | Optimal Concentration | Nisin Activity (AU/mL) |
|---|---|---|
| Sucrose | 12.5 g/L | 1.8 × 10⁴ |
| Asparagine | 75 g/L | 1.8 × 10⁴ |
| KPO₄ | 18.0 g/L | 1.8 × 10⁴ |
| Tween-80 | 1.0 g/L | 1.8 × 10⁴ |
pH and Temperature Regulation
Nisin synthesis is pH-dependent, with maximal production observed at pH 6.0–6.5. Suboptimal pH levels disrupt membrane potential in L. lactis, reducing precursor peptide secretion. Temperature also plays a role: 25–30°C supports robust nisin Z production, whereas temperatures exceeding 35°C inhibit growth and bacteriocin synthesis. Aerobic conditions further enhance yield by 15–20% compared to anaerobic environments.
Carbon Source Selection
Strain Selection and Genetic Engineering
Wild-Type and Industrial Strains
Wild L. lactis isolates from fermented sausages, such as ID1.5 and ID8.5, produce nisin Z at 3,330 Da with titers exceeding 4,000 IU/mL. Industrial strains like ATCC 11454 and NCDO 497 remain preferred for scalability, achieving 2.5 mg/L pure nisin in MRS broth.
Acid Tolerance Engineering
Traditional neutral-pH fermentations limit nisin activity, which peaks in acidic environments. Overexpression of acid tolerance genes (hdeAB, murG) and lactate dehydrogenase (ldh) in L. lactis F44 increased nisin yield by 56% (to 5,563 IU/mL) under pH 4.2 conditions. Engineered strain ABGL exhibited enhanced intracellular pH stability, enabling prolonged fermentation and higher titers.
Table 2: Genetic Modifications and Nisin Yield Improvements
| Gene Overexpressed | Nisin Titer (IU/mL) | pH Tolerance |
|---|---|---|
| hdeAB | 3,850 | 4.6 → 4.4 |
| murG | 4,377 | 4.6 → 4.3 |
| ldh | 3,979 | 4.6 → 4.4 |
| hdeAB + murG + ldh | 5,563 | 4.6 → 4.2 |
Downstream Purification Strategies
Cation Exchange Chromatography
HiTrap SP HP columns eluted with stepwise NaCl gradients (200–1,000 mM) achieve 90% purity by removing low-molecular-weight contaminants. Trichloroacetic acid (TCA) precipitation followed by acetone washing yields monomeric nisin with an IC₅₀ of 3 nM against L. lactis NZ9000.
Salting-Out and Hydrophobic Interaction Chromatography
A sodium chloride salting-out protocol enriched commercial nisin preparations (2.5% purity) to 33–58% purity by eliminating lactose, lactic acid, and non-nisin proteins. Hydrophobic interaction chromatography (HIC) using SOURCE 15PHE columns further refines purity to >95%.
Table 3: Comparison of Purification Methods
| Method | Starting Material | Purity (%) | Yield (%) |
|---|---|---|---|
| Cation Exchange + TCA | Culture supernatant | 90 | 75 |
| Salting-Out | Commercial nisin | 33–58 | 85 |
| HIC + Molecular Sieve | Crude extract | 95 | 60 |
Industrial-Scale Production
Fed-Batch Fermentation
Fed-batch systems with pH-controlled reactors (pH 5.0–6.0) extend the production phase, achieving titers of 5,563 IU/mL over 48 hours. Continuous glucose feeding prevents catabolite repression, while lactic acid accumulation is mitigated via electrodialysis.
Substrate Utilization
Patented processes employ fruit/vegetable solids (>80% dry weight) as low-cost substrates, reducing reliance on synthetic media. Whey permeate-based media, enriched with casein peptone, yield 1.2 g/L nisin with 30% lower production costs.
Quality Control and Activity Assessment
Analyse Chemischer Reaktionen
Nucleophilic Addition to Dehydro Residues
Nisin’s Dha and Dhb residues act as electrophilic Michael acceptors, enabling reactions with nucleophiles such as thiols (Figure 1). Key findings include:
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Reactivity with Mercaptans :
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Reaction with 2-mercaptoethanesulfonate or thioglycolate follows a two-step mechanism: initial binding to nisin, followed by covalent modification of Dha/Dhb .
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Kinetics show pseudo-first-order behavior, with rate constants dependent on nucleophile concentration and pH .
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Activity loss correlates with modification: Antibiotic efficacy is abolished upon nucleophilic addition, confirmed by disappearance of Dha/Dhb NMR signals .
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Multimer Formation at Alkaline pH :
At pH > 9.8, intramolecular and intermolecular reactions between dehydro residues and nucleophiles (e.g., lysine ε-amino groups) generate multimers . This aggregation reduces solubility and activity.
Table 1: Nucleophilic Reactions of Nisin
pH-Dependent Solubility and Stability
Nisin’s solubility and stability vary dramatically with pH:
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Solubility :
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Stability :
Figure 1: pH-Dependent Behavior of Nisin
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Acidic conditions : Soluble, monomeric, and bioactive.
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Neutral/alkaline conditions : Insoluble, multimeric, and inactive.
Cyanogen Bromide Cleavage and Functional Impact
Cleavage of nisin with cyanogen bromide (CNBr) targets methionine residues, yielding fragments with 90% reduced antimicrobial activity . This confirms that structural integrity, particularly the lanthionine rings and dehydro residues, is critical for function.
Reaction with Oxidizing Agents
While not explicitly detailed in the provided sources, nisin’s dehydro residues are susceptible to oxidation. Indirect evidence from stability studies suggests that oxidative environments (e.g., H₂O₂) likely degrade Dha/Dhb, further reducing activity .
Role of Dehydro Residues in Antimicrobial Mechanism
Nisin’s Dha/Dhb residues facilitate binding to lipid II, a bacterial cell wall precursor, through electrophilic interactions . Chemical modification of these residues disrupts lipid II binding, abolishing its pore-forming activity .
Key Experimental Techniques
Wissenschaftliche Forschungsanwendungen
Food Preservation
Antimicrobial Properties:
Nisin is widely used as a natural preservative in the food industry due to its ability to inhibit the growth of spoilage organisms and pathogens such as Listeria monocytogenes, Staphylococcus aureus, and Clostridium botulinum . Its effectiveness is enhanced when combined with other agents like EDTA, which can also target Gram-negative bacteria .
Applications in Various Food Products:
- Dairy Products: Nisin is commonly used in cheese production to prevent spoilage and extend shelf life .
- Meat Products: It is effective in sausages and processed meats, where it reduces microbial load and improves safety .
- Beverages: Nisin has been applied in fruit juices to inhibit microbial growth without affecting flavor .
| Food Product | Application | Microbial Target |
|---|---|---|
| Cheese | Preservation | L. monocytogenes |
| Sausage | Antimicrobial | S. aureus |
| Fruit Juice | Shelf Life | Spoilage Bacteria |
Biomedical Applications
Therapeutic Potential:
Recent studies have explored nisin's role beyond food preservation, highlighting its immunomodulatory effects and potential use in treating infections and cancers. For instance, nisin has shown promise in treating diabetic foot infections when combined with EDTA . Additionally, it exhibits anticancer properties by inducing apoptosis in cancer cells .
Case Studies:
- Topical Disinfectant: A study demonstrated that nisin Z could be safely used as a topical disinfectant without causing skin toxicity .
- Combination Therapy: Research indicated that combining nisin with traditional antibiotics could enhance efficacy against biofilms formed by pathogens like Pseudomonas aeruginosa .
Biotechnological Applications
Gene Expression Systems:
The nisin-controlled gene expression system (NICE) is a widely utilized tool in biotechnology for producing heterologous proteins in Lactococcus lactis. Optimization of this system has led to significant increases in protein yields, making it valuable for industrial applications .
Co-production Systems:
Innovative approaches have been developed to co-produce nisin along with other beneficial compounds such as γ-aminobutyric acid (GABA). This not only enhances the antimicrobial properties but also adds antioxidant benefits, making the fermentation products suitable for food preservation .
Future Perspectives
The versatility of nisin suggests a promising future in various sectors:
- Food Industry: Continued research into optimizing nisin concentrations and combinations could lead to broader applications.
- Medicine: Further exploration into the therapeutic uses of nisin could yield new treatment options for infections and cancer.
- Biotechnology: Advances in genetic engineering may enhance the production capabilities of nisin-producing strains.
Wirkmechanismus
Nisin exerts its antimicrobial effects by dissipating the membrane potential and pH gradient of target bacteria. It binds to the bacterial cell membrane, forming pores that disrupt the membrane integrity and lead to cell death . The dehydro residues in nisin act as electrophilic Michael acceptors, reacting with nucleophiles in the cellular target .
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Features of Nisin and Other Bacteriocins
Key Findings :
- Nisin’s lipid II targeting mechanism distinguishes it from non-lantibiotics like pediocin PA-1, which rely on receptor-mediated pore formation .
- Bacteriocin J46 shows reduced activity below pH 4 compared to nisin, limiting its utility in acidic foods .
- Lacticin 3147, another two-peptide lantibiotic, shares nisin’s lipid II binding but exhibits superior sporicidal activity .
Production Efficiency and Yield Optimization
Table 2: Fermentation Yields of Nisin and Analogues
Key Findings :
- Acid-tolerant L. lactis mutants (e.g., F44) achieve 50% higher nisin yields than wild-type strains by maintaining viability under low pH .
- Genetic engineering (e.g., overexpression of nisFEG immunity genes) enhances nisin resistance in producer strains, enabling sustained production .
- Soy whey, a low-cost byproduct, supports nisin yields comparable to traditional media, offering economic advantages .
Stability and Synergistic Effects
- Heat Stability : Nisin retains >90% activity after 30 minutes at 100°C (pH 3–4), outperforming pediocin PA-1, which degrades above 80°C .
- Synergy with Chelators : Nisin combined with EDTA extends activity to Gram-negative bacteria (e.g., Pseudomonas), a trait absent in bacteriocin J46 .
- Food Matrices : Nisin’s efficacy in lipid-rich foods (e.g., cheese) surpasses lacticin 3147 due to superior lipid solubility .
Regulatory and Commercial Viability
- Nisin’s GRAS status and established production infrastructure contrast with newer bacteriocins (e.g., lacticin 3147), which face regulatory hurdles .
- Cost-effective purification methods (e.g., chitosan-binding domains in immobilized systems) reduce nisin production costs by 30% compared to chromatographic techniques .
Biologische Aktivität
Nisin, a bacteriocin produced by Lactococcus lactis, is widely recognized for its potent antimicrobial properties, particularly in food preservation. This article explores the biological activity of nisin, highlighting its mechanisms, applications, and recent research findings.
Overview of Nisin
Nisin is a polycyclic peptide that belongs to the class of lantibiotics. It is primarily effective against Gram-positive bacteria and some Gram-negative pathogens. Its ability to inhibit bacterial growth makes it a valuable additive in the food industry, especially in dairy and meat products.
Nisin exerts its antimicrobial effects through several mechanisms:
- Pore Formation : Nisin binds to lipid II, a key component in bacterial cell wall synthesis, leading to pore formation in the bacterial membrane. This disrupts membrane integrity and causes cell lysis.
- Inhibition of Cell Wall Biosynthesis : By interfering with the synthesis of peptidoglycan, nisin prevents the proper formation of bacterial cell walls, inhibiting growth.
- Synergistic Effects : Nisin's antimicrobial activity can be enhanced when combined with other agents such as EDTA or phenolic compounds, which can disrupt bacterial membranes or inhibit enzymatic functions .
Recent Research Findings
Recent studies have focused on enhancing nisin production and understanding its broader applications:
- Genetic Engineering : A study demonstrated that bioengineering Lactococcus lactis strains to co-express nisin-related genes (nisA, nisRK, and nisZ) significantly increased nisin yield and antimicrobial efficacy against foodborne pathogens . The expression levels of these genes were evaluated using quantitative PCR (qPCR), revealing that engineered strains produced higher amounts of nisin compared to wild-type strains.
- Food Preservation Studies : Research has shown that nisin effectively preserves refrigerated fish products, maintaining quality while inhibiting spoilage organisms . This highlights its potential as a natural preservative in various food matrices.
- Clinical Applications : Beyond food preservation, nisin has been investigated for its potential therapeutic uses, including applications against antibiotic-resistant bacteria. Its safety profile—being easily degradable by proteolytic enzymes in mammals—makes it a promising candidate for clinical use .
Table 1: Efficacy of Nisin Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Application Area |
|---|---|---|
| Listeria monocytogenes | 12.5 - 25 µg/mL | Dairy products |
| Staphylococcus aureus | 25 - 50 µg/mL | Meat products |
| Bacillus cereus | 50 µg/mL | Ready-to-eat meals |
| Escherichia coli | 100 µg/mL | Various food products |
Table 2: Enhanced Nisin Production in Engineered Strains
| Strain Type | Nisin Production (IU/mL) | Gene Modifications |
|---|---|---|
| Wild-type L. lactis | 100 | None |
| Engineered strain (nisA+nisZ) | 500 | Co-expression of nisA and nisZ |
| Engineered strain (nisA+nisRK) | 700 | Co-expression of nisA and nisRK |
Case Studies
- Application in Dairy Products : A study demonstrated that nisin-treated cheese showed extended shelf life compared to untreated samples. The treated cheese maintained microbial quality for up to four weeks longer than controls .
- Meat Preservation : In a controlled trial involving processed meats, nisin significantly reduced the growth of spoilage bacteria, leading to improved sensory qualities and extended product shelf life .
- Clinical Trials : Initial clinical trials suggest that nisin may be effective against certain strains of antibiotic-resistant bacteria, indicating potential for therapeutic use beyond food preservation .
Q & A
Q. What are the key parameters to optimize nisin production in Lactococcus lactis during fermentation?
Nisin production is influenced by carbon/nitrogen sources (e.g., whey, soybean peptone), pH (optimal range: 6.0–6.5), temperature (25–30°C), and inducer concentrations (e.g., subinhibitory nisin levels). Statistical designs like fractional factorial or central composite designs can identify critical factors. For example, soybean peptone and whey significantly enhance nisin activity in L. lactis UQ2, with optimized yields reaching 575 IU/mL at pH 6.5 .
Q. How can culture medium composition be tailored to maximize nisin yields?
Use supplemented whey as a cost-effective carbon source, combined with nitrogen-rich additives like soybean peptone. A 1:1 ratio of whey to peptone, supplemented with MgSO₄/MnSO₄ and Tween 80, enhances biomass and nisin synthesis. For synthetic media, phosphorus and nitrogen sources (e.g., yeast extract) are critical for nisin gene cluster activation .
Q. What methodologies are reliable for quantifying nisin activity?
Agar diffusion bioassays using Micrococcus luteus as an indicator strain are standard. Validate results with HPLC or LC-MS for precision. Real-time PCR can correlate nisin production with gene expression (e.g., nisA promoter activity). Note that琼脂扩散法 requires calibration against purified nisin standards .
Advanced Research Questions
Q. How does genetic engineering improve nisin biosynthesis in Lactococcus lactis?
Co-overexpression of key genes (e.g., nisA, nisRK) increases precursor peptide synthesis and autoregulation. For example, strain LS01 with amplified nisA and nisRK achieved a 2.3-fold yield increase. Additionally, engineering acid tolerance (e.g., enhancing D-aspartate peptidoglycan crosslinking) stabilizes production under stress .
Q. What mechanisms underlie nisin’s autoregulation in L. lactis?
Nisin acts as a quorum-sensing molecule via the nisRK two-component system. Subinhibitory nisin concentrations activate the nisA promoter, inducing its own biosynthesis. Disruption of nisK abolishes this feedback, confirming its role in signal transduction. This mechanism enables dynamic control in engineered strains like NZ3900 .
Q. How can contradictory data on optimal pH/temperature for nisin production be resolved?
Strain-specific variations exist. For L. lactis A164, pH 6.0–6.5 maximizes nisin Z, while L. lactis CCSU 1011 prefers pH 7.0. Use transcriptomics (e.g., RNA-seq) to compare gene expression under conflicting conditions. For industrial scaling, fed-batch systems with pH-stat control mitigate acidification .
Q. What strategies enhance nisin’s stability and bioactivity in complex matrices?
Encapsulation in gelatin-EDTA films or liposomes protects nisin from proteolysis. Co-expression with leucocin C synergistically inhibits Listeria monocytogenes in dairy products. Structural modifications (e.g., nisin Z or Q variants) improve heat resistance at low pH .
Methodological Considerations
Q. How to design experiments for analyzing nisin’s antimicrobial synergy?
Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For biofilms, combine nisin with polymyxin (1:4 ratio) to disrupt Pseudomonas aeruginosa matrices. Validate via confocal microscopy and ATP leakage assays .
Q. What genomic tools are available for studying nisin immunity genes?
Knockout mutants (e.g., ΔnisI or ΔnisFEG) in Bacillus subtilis surrogates reveal immunity mechanisms. CRISPR-interference can downregulate nisR to dissect regulatory roles. RNA-seq of ΔnisRK strains identifies downstream targets .
Q. How to address low nisin yields in fed-batch fermentations?
Implement nutrient-limited fed-batch strategies. For L. lactis subsp. lactis, glucose feeding at 0.2 g/L/h prevents catabolite repression while maintaining a specific growth rate (μ) of 0.1 h⁻¹. Monitor dissolved oxygen to avoid oxidative stress .
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